molecular formula C8H5F2NO4 B1404982 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid CAS No. 1174541-27-5

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B1404982
CAS No.: 1174541-27-5
M. Wt: 217.13 g/mol
InChI Key: HXZOVDGSMJZADX-UHFFFAOYSA-N
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Description

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C8H5F2NO4. It is a derivative of benzodioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring. The presence of amino and carboxylic acid functional groups, along with two fluorine atoms, makes this compound unique and potentially useful in various scientific applications.

Scientific Research Applications

6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action for the biodegradation of similar compounds involves the oxidation of the compound to a dihydrodiol, which can then be further oxidized to a dihydroxy compound . The major route of decomposition of the dihydrodiol produced fluoride and 1,2,3-trihydroxybenzene, or pyrogallol .

Safety and Hazards

The related compound, 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid, has been classified as potentially causing serious eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination and Carboxylation:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

    2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Similar structure but lacks the amino group.

    6-Aminoindole: Contains an amino group but lacks the dioxole ring and fluorine atoms.

    2,5-Difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group but lacks the dioxole ring and amino group.

Uniqueness: 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its functional groups and the presence of fluorine atoms. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)14-5-1-3(7(12)13)4(11)2-6(5)15-8/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZOVDGSMJZADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

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